molecular formula C17H21ClN2O B1367860 2-(3,3-Diphenylpropylamino)acetamide CAS No. 76991-05-4

2-(3,3-Diphenylpropylamino)acetamide

Cat. No. B1367860
CAS RN: 76991-05-4
M. Wt: 304.8 g/mol
InChI Key: JCJDLPUASJEVRN-UHFFFAOYSA-N
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Description

“2-(3,3-Diphenylpropylamino)acetamide” is a chemical compound with the formula C17H20N2O . It is also known as DPA and belongs to the class of tertiary amines. This compound is a diarylmethane .


Molecular Structure Analysis

The molecular structure of “2-(3,3-Diphenylpropylamino)acetamide” is represented by the SMILES notation: C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2 . The compound has a net charge of 0, an average mass of 268.354, and a monoisotopic mass of 268.15756 .

properties

IUPAC Name

2-(3,3-diphenylpropylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGXICRJQZKUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587876
Record name 2-(3,3-Diphenylpropylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Diphenylpropylamino)acetamide

CAS RN

76991-05-4
Record name 2-(3,3-Diphenylpropylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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